
Spectroscopic Profile of 1-Penten-3-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Penten-3-OL

Cat. No.: B1202030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Penten-3-ol, a secondary alcohol with applications as a flavoring agent and fragrance

ingredient.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1-Penten-3-ol are summarized in the tables below,

providing a clear reference for spectral interpretation and compound identification.

Table 1: ¹H NMR Spectroscopic Data for 1-Penten-3-ol
Solvent: CDCl₃, Frequency: 90 MHz[1]
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Chemical Shift (ppm) Multiplicity Assignment

5.69 - 6.06 m H-2 (CH)

5.03 - 5.32 m H-1 (=CH₂)

3.90 - 4.14 m H-3 (CH-OH)

2.02 s -OH

1.41 - 1.73 m H-4 (-CH₂-)

0.83 - 1.01 t H-5 (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 1-Penten-3-ol
Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Chemical Shift (ppm) Assignment

141.21 C-2

114.59 C-1

74.48 C-3

29.90 C-4

9.66 C-5

Table 3: Infrared (IR) Spectroscopy Peak List for 1-
Penten-3-ol
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Wavenumber (cm⁻¹) Description of Vibration

~3360 O-H stretch (broad)

~3080 =C-H stretch

~2960 C-H stretch (aliphatic)

~1645 C=C stretch

~1460 C-H bend

~1015 C-O stretch

~920 =C-H bend (out-of-plane)

Table 4: Mass Spectrometry (Electron Ionization) Data
for 1-Penten-3-ol
Ionization Energy: 70 eV[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

57 100.0 [C₃H₅O]⁺

55 99.99 [C₄H₇]⁺

41 64.94 [C₃H₅]⁺

29 67.44 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1-Penten-3-ol is prepared by dissolving approximately 10-

20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution
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is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

frequency of 90 MHz for protons.

¹H NMR Acquisition Parameters:

A standard pulse sequence is used.

The spectral width is set to encompass the expected chemical shift range for all protons.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

A proton-decoupled pulse sequence is utilized to simplify the spectrum.

The spectral width is set to cover the chemical shift range for all carbon atoms.

A greater number of scans are typically required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation, phase correction, and baseline correction to obtain the final frequency-

domain spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Penten-3-ol, the spectrum can be obtained

using the neat liquid. A thin film of the sample is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition:
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A background spectrum of the empty sample holder (or clean KBr/NaCl plates) is

recorded.

The prepared sample is placed in the instrument's sample compartment.

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 1-Penten-3-ol is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each fragment

at its specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative intensity versus

m/z.

Visualization of Spectroscopic Data Correlation
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 1-Penten-3-ol.
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Caption: Workflow of spectroscopic analysis for 1-Penten-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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